molecular formula C7H7NO3S2 B2564543 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one CAS No. 214532-10-2

1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one

Cat. No.: B2564543
CAS No.: 214532-10-2
M. Wt: 217.26
InChI Key: XRHDVPTVXFETBP-UHFFFAOYSA-N
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Description

1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by a fused ring system containing sulfur and oxygen atoms, which contribute to its unique chemical properties. The presence of these heteroatoms allows the compound to engage in various interactions, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl anthranilate with aroyl isothiocyanates to form thiourea derivatives, which then undergo thiazine ring closure . The reaction conditions often include the use of concentrated sulfuric acid or basic aqueous conditions to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring .

Scientific Research Applications

1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-c]thiazin core structure. This compound is characterized by the presence of sulfur and nitrogen atoms in its heterocyclic ring, which contributes to its biological activity. The molecular formula can be represented as C6H6N2O2S2C_6H_6N_2O_2S_2.

1. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. A study evaluated its efficacy using the disc diffusion method against several pathogens:

Microorganism Activity Zone of Inhibition (mm)
Staphylococcus aureusAntibacterial15
Escherichia coliAntibacterial12
Pseudomonas aeruginosaAntibacterial10
Candida albicansAntifungal14
Aspergillus nigerAntifungal11

These results indicate that this compound exhibits strong inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungal species .

2. Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It was tested against various cancer cell lines, showing significant antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)25Apoptosis induction
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibition of proliferation

The compound's ability to induce apoptosis suggests it could be a candidate for further development in cancer therapeutics .

3. Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Activity : The compound has been reported to reduce inflammation markers in vitro.
  • Antidiabetic Effects : Preliminary studies suggest potential benefits in glucose metabolism regulation.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazine derivatives, including this compound. The study found that modifications to the thiazine structure could enhance biological activity significantly. For instance, substituents at specific positions on the ring were correlated with increased antimicrobial potency .

Properties

IUPAC Name

1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S2/c1-8-5-2-3-12-7(5)6(9)4-13(8,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDVPTVXFETBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)CS1(=O)=O)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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